molecular formula C12H15NO2S B14235116 Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- CAS No. 524931-13-3

Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-

Cat. No.: B14235116
CAS No.: 524931-13-3
M. Wt: 237.32 g/mol
InChI Key: CHHOUCLUHPZPKV-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- is a chemical compound with a unique structure that includes a methanesulfonamide group attached to a phenyl ring, which is further substituted with a cyclopentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-[2-(5-oxo-1-cyclopenten-1-yl)phenyl]-
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

524931-13-3

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-[2-(cyclopenten-1-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C12H15NO2S/c1-16(14,15)13-12-9-5-4-8-11(12)10-6-2-3-7-10/h4-6,8-9,13H,2-3,7H2,1H3

InChI Key

CHHOUCLUHPZPKV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=CCCC2

Origin of Product

United States

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